molecular formula C9H10N2O B14379002 3-(4H-1,4-Oxazocin-4-yl)propanenitrile CAS No. 89462-55-5

3-(4H-1,4-Oxazocin-4-yl)propanenitrile

Cat. No.: B14379002
CAS No.: 89462-55-5
M. Wt: 162.19 g/mol
InChI Key: YDPACWZUARGVLG-UHFFFAOYSA-N
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Description

3-(4H-1,4-Oxazocin-4-yl)propanenitrile is a heterocyclic nitrile compound featuring a saturated 1,4-oxazocin ring (a six-membered ring containing oxygen and nitrogen) attached to a propanenitrile moiety. For example, 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile (C₁₂H₁₂N₂O₂, average mass 216.240 g/mol) shares structural similarities, including a nitrile group and a heterocyclic core . The absence of a fused benzene ring and ketone functionality in this compound likely results in distinct electronic and steric properties.

Properties

CAS No.

89462-55-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(1,4-oxazocin-4-yl)propanenitrile

InChI

InChI=1S/C9H10N2O/c10-4-3-6-11-5-1-2-8-12-9-7-11/h1-2,5,7-9H,3,6H2

InChI Key

YDPACWZUARGVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=COC=C1)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the use of secondary amides with acyl chlorides under mild conditions, catalyzed by iridium . These methods offer good yields and broad substrate scope.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for scalability and efficiency. The use of microwave conditions has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,4-Oxazocin-4-yl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydro analogs, and polysubstituted dihydropyrroles .

Scientific Research Applications

3-(4H-1,4-Oxazocin-4-yl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by the oxazocin ring, which can form stable complexes with metal ions and other cofactors .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-Oxo-3-(1-methylindolyl)propanenitrile
  • Structure : Features a nitrile group linked to a 3-oxoindole scaffold .
  • Reactivity : The aromatic indole core enhances resonance stabilization, directing reactivity toward electrophilic substitution. In contrast, the saturated oxazocin ring in the target compound may favor nucleophilic or cyclization reactions.
  • Applications : Indole derivatives are prominent in medicinal chemistry (e.g., serotonin analogs), whereas oxazocin-based nitriles may exhibit unique bioactivity due to ring strain and polarity.
2-Arylhydrazono-3-oxonitriles
  • Structure : Contains an α,β-unsaturated nitrile with a hydrazone substituent .
  • Reactivity: Reacts with hydroxylamine to form 3-amino-4-arylazoisoxazoles, highlighting the electrophilic nature of the nitrile-carbonyl system . The target compound’s saturated oxazocin ring lacks such conjugation, likely reducing electrophilicity at the nitrile group.
1,3-Diaryl-1,2,4-triazol-5-amines
  • Structure: Derived from 2-arylhydrazononitriles via Tiemann rearrangement .
  • Key Difference : The absence of a triazole ring in the target compound suggests divergent synthetic pathways. The oxazocin core may require ring-closing strategies (e.g., cycloaddition or metathesis) rather than rearrangement.

Physicochemical Properties

Property 3-(4H-1,4-Oxazocin-4-yl)propanenitrile (Inferred) 3-(6-Methyl-1,4-benzoxazin-3-one-4-yl)propanenitrile 3-Oxo-3-(1-methylindolyl)propanenitrile
Molecular Formula C₉H₁₂N₂O (estimated) C₁₂H₁₂N₂O₂ C₁₂H₁₀N₂O
Average Mass (g/mol) ~164 216.24 198.22
Key Functional Groups Saturated oxazocin, nitrile Benzoxazinone, nitrile Indole, ketone, nitrile
Polarity Moderate (nitrile + ether) High (aromatic + ketone + nitrile) Moderate (aromatic + nitrile)
Stability Prone to ring-opening (unsaturated ring strain) High (aromatic stabilization) Moderate (ketone sensitivity)

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